molecular formula C20H15N7 B10786205 N-(1H-benzo[d][1,2,3]triazol-6-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine

N-(1H-benzo[d][1,2,3]triazol-6-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine

Cat. No.: B10786205
M. Wt: 353.4 g/mol
InChI Key: XXWPJNRDUURTHE-UHFFFAOYSA-N
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Description

GW867587 is a quinazoline-derivative compound identified for its ability to modulate lysosome function by inducing the translocation of transcription factors EB and E3. This compound has shown potential in the treatment of neurodegenerative diseases by ameliorating disease phenotypes through the autophagy-lysosome pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW867587 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the quinazoline core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final product is purified using column chromatography to achieve the desired purity .

Industrial Production Methods

Industrial production of GW867587 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods. The scalability of the synthesis would be a key consideration in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

GW867587 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GW867587 has a wide range of scientific research applications, including:

Mechanism of Action

GW867587 exerts its effects by inducing the translocation of transcription factors EB and E3 from the cytoplasm to the nucleus. This translocation activates the expression of genes involved in lysosome biogenesis and autophagy. The compound binds to and inhibits specific kinases, leading to the activation of these transcription factors. The molecular targets include the protein kinase D family of kinases, which play a role in regulating lysosome function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GW867587 is unique in its high binding affinity for the protein kinase D family of kinases, which distinguishes it from other compounds that modulate lysosome function. Its ability to induce transcription factor translocation at higher potency makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C20H15N7

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2H-benzotriazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine

InChI

InChI=1S/C20H15N7/c1-12-5-4-8-17(21-12)20-23-15-7-3-2-6-14(15)19(24-20)22-13-9-10-16-18(11-13)26-27-25-16/h2-11H,1H3,(H,22,23,24)(H,25,26,27)

InChI Key

XXWPJNRDUURTHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=NNN=C5C=C4

Origin of Product

United States

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